REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:13]=[CH:12][C:7]2[O:8][CH2:9][CH2:10][O:11][C:6]=2[CH:5]=1)=[O:3].[C:14]([O:17][CH2:18][CH3:19])(=[O:16])[CH3:15].ClC1C=CC(C(C2CC2)(O)CC(OCC)=O)=CC=1>>[O:8]1[C:7]2[CH:12]=[CH:13][C:4]([C:2]([OH:3])([CH3:1])[CH2:15][C:14]([O:17][CH2:18][CH3:19])=[O:16])=[CH:5][C:6]=2[O:11][CH2:10][CH2:9]1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC2=C(OCCO2)C=C1
|
Name
|
|
Quantity
|
4.74 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(CC(=O)OCC)(O)C1CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC2=C1C=CC(=C2)C(CC(=O)OCC)(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |